molecular formula C16H17NO3 B10862744 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B10862744
M. Wt: 271.31 g/mol
InChI Key: UVEGVUVOGPVCEV-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide is an organic compound that features a benzofuran ring and a furan ring connected through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Formation of the Furan Ring: The furan ring is typically synthesized from furfural through a series of reactions including oxidation and cyclization.

    Coupling of the Rings: The benzofuran and furan rings are then coupled through a propanamide linkage. This can be achieved by reacting the benzofuran derivative with a furan derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of benzofuran-5-carboxylic acid or furan-2-carboxylic acid.

    Reduction: Formation of 3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propylamine.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-thienylmethyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-pyridylmethyl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide is unique due to the presence of both benzofuran and furan rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C16H17NO3/c18-16(17-11-14-2-1-8-19-14)6-4-12-3-5-15-13(10-12)7-9-20-15/h1-3,5,8,10H,4,6-7,9,11H2,(H,17,18)

InChI Key

UVEGVUVOGPVCEV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCC3=CC=CO3

Origin of Product

United States

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